Isooctyl laurate

Vue d'ensemble

Description

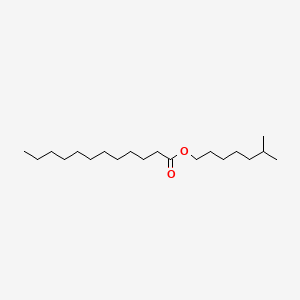

Isooctyl Laurate is a type of ester that is used in various applications. It is characterized by the same fatty acid chain length (lauric acid) and a similar alcohol component . It is used in the synthesis of octyl caprylate, octyl caprate, and octyl laurate .

Synthesis Analysis

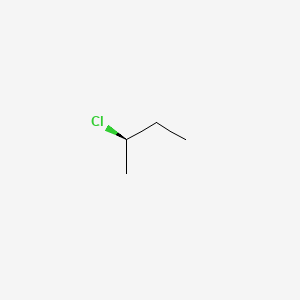

The synthesis of this compound can be achieved through a process involving lipases. In one study, conversions higher than 90% were achieved in the syntheses of octyl caprylate, octyl caprate, and octyl laurate . The process involved using different biocatalyst loadings and found that by increasing the biocatalyst’s loading, the lipase’s reusability also increased .Molecular Structure Analysis

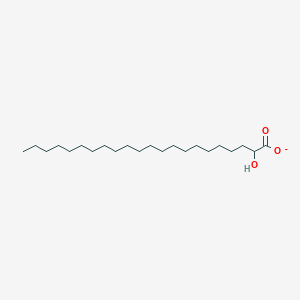

The molecular formula of this compound is C20H40O2 . It is an ester of lauric acid and 2-ethylhexanol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification and transesterification . In the esterification process, lauric acid is converted into methyl laurate, which is then used in the transesterification process to produce this compound .Physical and Chemical Properties Analysis

This compound is an oil-soluble chemical that absorbs UVB radiation . It has a molecular weight of 312.531 and a LogP value of 8.51 . Its surfactant properties are based on the balance between the hydrophilic and hydrophobic parts of the molecule .Applications De Recherche Scientifique

Flavor Compounds in Wine and Beverages

Isooctyl laurate, as part of the fatty acid esters family, contributes to the flavor profile in alcoholic beverages. A study discussed the formation of various fatty acid esters, including ethyl laurate, during the fermentation process by yeast. It highlighted that the formation of these compounds, such as ethyl laurate, varies significantly based on the type of yeast used and its capacity to produce alcohols and esters. This study suggests a correlation between specific yeast strains and the resultant flavor profiles in beverages like wines and sherry (Nykänen, 1986).

Enzyme-Catalyzed Reactions

Research on the enzyme Thermomyces lanuginosa lipase highlighted its use in catalyzing the synthesis of ethyl-laurate in AOT/Isooctane reverse micelles. The study explored the optimal conditions for enzymatic activity and ester synthesis, including factors like pH, temperature, and water content. This study demonstrates the potential of enzyme-catalyzed reactions in producing esters like ethyl-laurate in different environments (Fernandes et al., 2004).

Synthesis from Coconut Oil

Genetic Engineering in Oilseed Crops

A study on Brassica napus (rapeseed) explored the potential of genetically engineering the plant to produce laurate in its seed oil. The research delved into the genetic and metabolic parameters influencing the accumulation of laurate by expressing a heterologous lauroyl acyl-carrier protein thioesterase. This highlights the possibility of modifying crop plants for the production of specific fatty acids like laurate for industrial applications (Voelker et al., 1996).

Binding Studies with Serum Albumin

A study focused on the binding of laurate to human serum albumin, revealing insights into multiple binding equilibria. It investigated the rate of exchange of laurate in the presence of albumin, providing important information about the interactions of laurates with proteins, which is relevant in both pharmaceutical and nutritional contexts (Pedersen et al., 1986).

Synthesis in Supercritical Carbon Dioxide

The synthesis of isoamyl laurate was studied in supercritical carbon dioxide. This research investigated various parameters like temperature, time, and the presence of water on the synthesis process. Such studies are crucial for understanding the synthesis of esters like laurate in alternative, environmentally friendly solvents (Varma & Madras, 2007).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-methylheptyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-14-17-20(21)22-18-15-12-13-16-19(2)3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOGLHIYPXTOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233733 | |

| Record name | Isooctyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84713-06-4 | |

| Record name | Isooctyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084713064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4E,6E,8E)-3-hydroxy-2-methyl-1-[3-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)butyl]deca-4,6,8-trienyl] dihydrogen phosphate](/img/structure/B1260052.png)

![Potassium 17-[di(propan-2-yl)carbamoyl]estra-1(10),2,4-triene-3-sulfonate](/img/structure/B1260054.png)

![sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,4R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate](/img/structure/B1260055.png)

![(8R,9S,10R,13S,14S)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1260063.png)

![1,2,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B1260069.png)

![Potassium;2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1260071.png)